molecular formula C12H14O B8352247 3-(3-Methyl-2-butenyl)benzaldehyde

3-(3-Methyl-2-butenyl)benzaldehyde

Cat. No. B8352247
M. Wt: 174.24 g/mol
InChI Key: BEGSAZGTDSSAMC-UHFFFAOYSA-N
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Patent
US05234946

Procedure details

170 mg of the aldehyde compound was dissolved in 20 ml of ethanol, and 100 mg of sodium borohydride was added. The mixture was stirred at room temperature for 1 hour. Water and ethyl ether were added to the reaction mixture to dilute it, and it was then worked up in a customary manner to give 158 mg (yield 92%) of 3-(3-methyl-2-butenyl)benzyl alcohol.
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])=[CH:3][CH2:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[O:9].[BH4-].[Na+].O.C(OCC)C>C(O)C>[CH3:1][C:2]([CH3:13])=[CH:3][CH2:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH2:8][OH:9] |f:1.2|

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
CC(=CCC=1C=C(C=O)C=CC1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to dilute it, and it

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(=CCC=1C=C(CO)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 158 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.